N-(4-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-13(16-9-4-6-10(7-5-9)19(22)23)8-24-14-11-2-1-3-12(11)17-15(21)18-14/h4-7H,1-3,8H2,(H,16,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIRNCSZIPEBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Cyclopenta[d]pyrimidinyl Moiety: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanylacetamide Linkage: This step might involve the reaction of a thiol with an acetamide derivative under nucleophilic substitution conditions.
Attachment of the Nitrophenyl Group: This can be done through a nitration reaction of a phenyl ring followed by coupling with the intermediate compound.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(4-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring or the cyclopenta[d]pyrimidinyl moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a nitro compound.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysts: Potential use as catalysts in organic reactions.
Biology
Biological Activity: Studied for potential biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Materials Science: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(4-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following comparison focuses on analogs with similar pyrimidinone cores, sulfanyl-acetamide linkages, and aromatic substituents. Key differences in ring systems, substituents, and biological implications are highlighted.
Compound A: 2-[(6-Ethyl-4-Oxo-3-Phenylthieno[2,3-d]Pyrimidin-2-Yl)Sulfanyl]-N-(4-Nitrophenyl)Acetamide ()
- Structure: Replaces the cyclopenta[d]pyrimidinone with a thieno[2,3-d]pyrimidinone ring. The thieno system introduces sulfur into the fused aromatic ring, altering electronic properties.
- Substituents: Features a 6-ethyl and 3-phenyl group on the pyrimidinone core, which may enhance lipophilicity compared to the cyclopenta derivative.
Compound B: 2-[[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-Yl]Sulfanyl]-N-(4-Methylphenyl)Acetamide ()
- Structure: Utilizes a thieno[3,2-d]pyrimidinone core with a 4-chlorophenyl group at position 3. The 4-methylphenyl acetamide substituent reduces electron-withdrawing effects compared to the nitro group in the target compound.
- Applications : Similar compounds are explored for anticancer and anti-inflammatory properties due to their ability to modulate protein-ligand interactions .
Compound C: N-(4-Butylphenyl)-2-({3-Methyl-4-Oxo-7-Phenylthieno[3,2-d]Pyrimidin-2-Yl}Sulfanyl)Acetamide ()
- Structure: Incorporates a 4-butylphenyl group and a 3-methyl-7-phenyl-thieno[3,2-d]pyrimidinone system.
- The methyl group may sterically hinder enzymatic degradation.
- Research Use : Such derivatives are often screened for central nervous system (CNS) targets due to their optimized solubility and stability .
Structural and Functional Comparison Table
Research Implications and Gaps
- Electronic Effects : The nitro group in the target compound may enhance reactivity toward nucleophilic targets compared to methyl or chloro substituents in analogs.
- Ring System Impact: Cyclopenta[d]pyrimidinone’s non-aromatic fused ring could confer conformational flexibility absent in thieno-pyrimidinones, affecting binding kinetics .
- Data Limitations : Direct biological data for the target compound are sparse; most inferences derive from structural analogs. Further studies are needed to validate its pharmacokinetic and pharmacodynamic profiles.
Biological Activity
N-(4-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: CHNOS
Molecular Weight: 438.45 g/mol
Purity: Typically around 95%
The compound features a nitrophenyl group and a cyclopenta[d]pyrimidine core linked through a sulfanyl group to an acetamide moiety. This unique structure may contribute to its diverse biological activities.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have shown:
- Inhibition of COX Enzymes: Selective inhibition of cyclooxygenase (COX) enzymes has been reported, which is crucial for reducing inflammation in various models. For example, analogs have demonstrated the ability to inhibit COX-2 more effectively than COX-1, suggesting a favorable safety profile .
Antimicrobial Activity
Research indicates that related compounds exhibit antimicrobial properties against various pathogens:
- Mechanism: The presence of the nitrophenyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies and Research Findings
Q & A
Q. How can researchers design analogs with improved pharmacokinetic properties?
- Methodological Answer : Introduce solubilizing groups (e.g., PEG chains or tertiary amines) while retaining the sulfanyl-acetamide pharmacophore. Use logP calculations (ALOGPS) to balance hydrophobicity. Validate oral bioavailability in rodent models using LC-MS/MS pharmacokinetic profiling (Cₘₐₓ, t₁/₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
